3-Amino-3-(3,5-dibromophenyl)propanenitrile
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Overview
Description
3-Amino-3-(3,5-dibromophenyl)propanenitrile is an organic compound with the molecular formula C9H8Br2N2 and a molecular weight of 303.98 g/mol . This compound is characterized by the presence of an amino group, a nitrile group, and two bromine atoms attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3,5-dibromophenyl)propanenitrile typically involves the reaction of 3,5-dibromobenzaldehyde with an appropriate amine and a nitrile source under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3,5-dibromophenyl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
3-Amino-3-(3,5-dibromophenyl)propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3,5-dibromophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bromine atoms on the phenyl ring can also participate in halogen bonding and other interactions, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(3,5-dichlorophenyl)propanenitrile: Similar structure but with chlorine atoms instead of bromine.
3-Amino-3-(3,5-difluorophenyl)propanenitrile: Similar structure but with fluorine atoms instead of bromine.
3-Amino-3-(3,5-diiodophenyl)propanenitrile: Similar structure but with iodine atoms instead of bromine.
Uniqueness
3-Amino-3-(3,5-dibromophenyl)propanenitrile is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. Bromine atoms are larger and more polarizable than other halogens, which can affect the compound’s chemical and biological properties .
Properties
Molecular Formula |
C9H8Br2N2 |
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Molecular Weight |
303.98 g/mol |
IUPAC Name |
3-amino-3-(3,5-dibromophenyl)propanenitrile |
InChI |
InChI=1S/C9H8Br2N2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2 |
InChI Key |
KXGJIBHFNZVPCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(CC#N)N |
Origin of Product |
United States |
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